molecular formula C10H14N2O3S B2508245 Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate CAS No. 36244-28-7

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate

Cat. No.: B2508245
CAS No.: 36244-28-7
M. Wt: 242.29
InChI Key: JJHPBYFDXKIEFT-UHFFFAOYSA-N
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Description

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a pyrimidinone derivative characterized by a 1,6-dihydropyrimidin-6-one core substituted with ethyl (C5), methyl (C4), and a methyl ester-linked thioacetate group (C2). Pyrimidinones are pharmacologically significant due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

methyl 2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-4-7-6(2)11-10(12-9(7)14)16-5-8(13)15-3/h4-5H2,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHPBYFDXKIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. This reaction is carried out in the presence of a base such as potassium carbonate in an aqueous ethanol solution at room temperature . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, hydrazines, and anilines are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and thiazolopyrimidines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate. For instance, derivatives of dihydropyrimidines have shown promising results against various bacterial strains. A study demonstrated that certain synthesized compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

Compounds derived from this class have been evaluated for their antioxidant capabilities. Research indicates that some derivatives can effectively scavenge free radicals, thereby offering protective effects against oxidative stress-related diseases . The mechanism involves the inhibition of oxidative processes that lead to cellular damage.

Anti-HIV Activity

Another area of interest is the anti-HIV potential of similar dihydropyrimidine derivatives. Research has shown that specific substitutions on the dihydropyrimidine ring can enhance anti-HIV activity, indicating that this compound might also be explored in this context .

Pesticidal Properties

The potential use of this compound as a pesticide has been investigated due to its ability to inhibit specific enzymes in pests. This inhibition can disrupt metabolic processes in insects and fungi, leading to their control .

Synthesis and Characterization

A notable case study involved the synthesis of various dihydropyrimidine derivatives through a one-pot reaction involving aryl aldehydes and ethyl acetoacetate. The resulting compounds were characterized using spectroscopic methods (IR, NMR), confirming their structures and properties. These synthesized compounds were then screened for biological activities, establishing a foundation for further research into their applications .

In Vivo Studies

In vivo studies assessing the efficacy of these compounds against specific pathogens have yielded promising results. For example, certain derivatives were tested on animal models to evaluate their therapeutic potential against infections caused by resistant bacterial strains. These studies are crucial for understanding the pharmacokinetics and safety profiles of new compounds before clinical trials .

Mechanism of Action

The mechanism of action of Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in the case of disease treatment.

Comparison with Similar Compounds

Structural Features

The compound’s pyrimidinone core is substituted with 5-ethyl and 4-methyl groups, distinguishing it from analogs with simpler substituents. The thioacetate methyl ester at C2 contrasts with other derivatives bearing amides or bulkier esters. Key structural comparisons include:

Compound Name Pyrimidinone Substituents Thioacetate Derivative Notable Features Reference
Target Compound 5-ethyl, 4-methyl Methyl ester High lipophilicity (ethyl group) -
2-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides 4-methyl Acetamide Anticonvulsant activity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, 4-thietan-3-yloxy Ethyl ester Enhanced metabolic stability
2-((5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 5-ethyl, 4-methyl Thiazole-linked acetamide Potential kinase inhibition

Key Observations :

  • The methyl ester in the thioacetate group may confer faster hydrolysis rates than acetamide derivatives, impacting bioavailability .

Reactivity Trends :

  • Bulky substituents (e.g., thietan-3-yloxy in ) require polar aprotic solvents (DMF) for efficient coupling.
  • Methyl esters generally exhibit higher reactivity in alkylation than ethyl esters due to steric effects .

Pharmacological Potential

Pyrimidinone derivatives are explored for diverse biological activities:

  • Anticonvulsant Activity : Analogs with acetamide substituents (e.g., ) show efficacy in seizure models, attributed to sodium channel modulation.
  • Antimicrobial Properties : Thioacetate esters with lipophilic groups (e.g., ethyl in the target compound) may enhance membrane permeability .

Target Compound’s Edge: The 5-ethyl-4-methyl-pyrimidinone core may optimize binding to hydrophobic enzyme pockets, while the methyl ester balances stability and hydrolysis-dependent activation.

Physicochemical Properties

Property Target Compound Acetamide Analogs (e.g., ) Ethyl Ester Analog ()
LogP (Predicted) ~1.8–2.2 ~1.0–1.5 ~2.5–3.0
Solubility (Water) Low Moderate Very low
Metabolic Stability Moderate (ester hydrolysis) High (amide resistance) High (ethyl ester)

Implications :

  • The target compound’s moderate LogP suggests favorable absorption but may require prodrug strategies for aqueous solubility.
  • Ethyl esters (e.g., ) exhibit higher metabolic stability than methyl esters, aligning with extended half-life requirements.

Biological Activity

Methyl 2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₁H₁₅N₃O₂S
  • IUPAC Name : this compound

This structure includes a thioether group and a pyrimidine moiety, which are significant for its biological interactions.

Research has indicated that compounds similar to this compound exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains. The thioether group may enhance membrane permeability, facilitating the entry of the compound into bacterial cells.
  • Antitumor Effects : Similar derivatives have been investigated for their ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that pyrimidine derivatives can inhibit cell proliferation and induce cell cycle arrest in cancer cell lines .
  • Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of enzymes involved in nucleotide metabolism, which is crucial for cancer cell growth and proliferation.

Antimicrobial Activity

A study examining the antimicrobial properties of related pyrimidine derivatives found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 8 to 32 µg/mL, indicating promising potential as antimicrobial agents .

Antitumor Activity

In vitro studies on structurally related compounds have demonstrated their ability to inhibit tumor growth in various cancer models. For example, a derivative showed a reduction in tumor volume by approximately 47% in xenograft models when administered at a dose of 160 mg/kg . These findings suggest that this compound could have similar effects.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines, a compound structurally related to this compound was administered at varying concentrations. Results indicated that at concentrations above 10 µM, there was a significant increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted on bacterial strains exposed to methyl 2-(5-(ethyl)-4-methyl)-6-(oxo)-1,6-dihydropyrimidin-thio-acetate. The results confirmed its effectiveness against Staphylococcus aureus and Escherichia coli with an observed synergy when combined with traditional antibiotics .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Effectiveness
AntimicrobialMethyl derivative16Moderate
AntitumorRelated compoundN/ASignificant
Study Type Findings Reference
In vitro AntitumorInduces apoptosis
AntimicrobialEffective against E. coli

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